1-Oxa-4-azaspiro[5.5]undecane hydrochloride
Description
1-Oxa-4-azaspiro[5.5]undecane hydrochloride is a spirocyclic compound characterized by a unique bicyclic structure combining oxygen and nitrogen heteroatoms. Its molecular formula is C₉H₁₇ClNO, with a molecular weight of 191.70 g/mol. The compound features a six-membered oxolane ring fused to a six-membered azacyclohexane ring via a spiro carbon atom . Its SMILES notation (C1CCOC2(C1)CCNCC2.Cl) and InChIKey (XYKVTIPFANKIPK-UHFFFAOYSA-N) highlight the connectivity of the spiro system and the hydrochloride salt form.
Properties
IUPAC Name |
1-oxa-4-azaspiro[5.5]undecane;hydrochloride | |
|---|---|---|
| Details | Computed by LexiChem 2.6.6 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C9H17NO.ClH/c1-2-4-9(5-3-1)8-10-6-7-11-9;/h10H,1-8H2;1H | |
| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
GTFVSELRZMIVBL-UHFFFAOYSA-N | |
| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1CCC2(CC1)CNCCO2.Cl | |
| Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C9H18ClNO | |
| Details | Computed by PubChem 2.1 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
191.70 g/mol | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
CAS No. |
1354951-87-3 | |
| Record name | 1-Oxa-4-azaspiro[5.5]undecane, hydrochloride (1:1) | |
| Source | CAS Common Chemistry | |
| URL | https://commonchemistry.cas.org/detail?cas_rn=1354951-87-3 | |
| Description | CAS Common Chemistry is an open community resource for accessing chemical information. Nearly 500,000 chemical substances from CAS REGISTRY cover areas of community interest, including common and frequently regulated chemicals, and those relevant to high school and undergraduate chemistry classes. This chemical information, curated by our expert scientists, is provided in alignment with our mission as a division of the American Chemical Society. | |
| Explanation | The data from CAS Common Chemistry is provided under a CC-BY-NC 4.0 license, unless otherwise stated. | |
Preparation Methods
The synthesis of 1-Oxa-4-azaspiro[5.5]undecane hydrochloride typically involves the Prins cyclization reaction. This method allows for the construction of the spirocyclic scaffold in a single step, which is advantageous for introducing various substituents at specific positions on the ring . The reaction conditions often involve the use of methanesulfonic acid as a catalyst and but-3-en-1-ol as a starting material . Industrial production methods may vary, but they generally follow similar principles, optimizing for yield and purity.
Chemical Reactions Analysis
1-Oxa-4-azaspiro[5.5]undecane hydrochloride undergoes several types of chemical reactions, including:
Oxidation: This reaction can be facilitated by oxidizing agents such as potassium permanganate or chromium trioxide.
Reduction: Common reducing agents like lithium aluminum hydride can be used to reduce the compound.
Substitution: Nucleophilic substitution reactions are common, where reagents such as sodium azide can be used to introduce azide groups.
The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation typically yields ketones or carboxylic acids, while reduction can produce alcohols or amines.
Scientific Research Applications
Scientific Research Applications
1-Oxa-4-azaspiro[5.5]undecane hydrochloride has shown promise in several scientific domains:
Medicinal Chemistry
The compound is being explored as a potential scaffold for drug development due to its significant biological activity, particularly as an inhibitor of the MmpL3 protein in Mycobacterium tuberculosis. This interaction suggests its utility in developing antituberculosis agents, especially against resistant strains of the bacteria .
Drug Delivery Systems
The unique structural features of this compound may enhance its ability to interact with specific biological targets, making it a candidate for drug delivery applications. Its spirocyclic nature allows for modifications that can improve solubility and bioavailability of therapeutic agents.
Catalysis and Organic Synthesis
The synthesis of this compound is often achieved through the Prins cyclization reaction, allowing for efficient construction of the spirocyclic scaffold in a single step. This method facilitates the introduction of various substituents, enabling further functionalization for specific applications in organic synthesis and catalysis.
Mechanism of Action
The mechanism by which 1-Oxa-4-azaspiro[5.5]undecane hydrochloride exerts its effects involves its interaction with specific molecular targets. For instance, it has been identified as a potent inhibitor of the MmpL3 protein of Mycobacterium tuberculosis . This protein is essential for the survival of the bacteria, making the compound a promising candidate for antituberculosis drug development. The inhibition mechanism typically involves binding to the active site of the protein, thereby blocking its function.
Comparison with Similar Compounds
Comparison with Structurally Similar Compounds
The following table summarizes key structural analogs, their substituents, physicochemical properties, and biological activities:
Key Structural and Functional Differences
Heteroatom Positioning
- 1-Oxa-4-azaspiro vs. 1-Oxa-9-azaspiro : The position of nitrogen (position 4 vs. 9) significantly impacts biological activity. For example, 1-oxa-9-azaspiro derivatives with morpholine substituents exhibit high thermal stability (melting point >250°C) but require functionalization for receptor binding .
- Oxygen vs. Nitrogen Dominance : Compounds like 1,7-dioxaspiro[5.5]undecane (two oxygen atoms) are volatile and used in ecological studies , while azaspiro compounds (e.g., 3-azaspiro) interact with viral ion channels .
Substituent Effects
- Polar Groups : Morpholine or pyrrolidine substitutions enhance solubility and receptor affinity. For instance, 4-pyrrolidin-1-yl-1-oxa-9-azaspiro derivatives show 76% synthetic yield and moderate melting points (171–173°C) .
Biological Activity
1-Oxa-4-azaspiro[5.5]undecane hydrochloride is a spirocyclic compound that has garnered attention in medicinal chemistry due to its unique structural properties and potential biological activities. This article delves into the biological activity of this compound, focusing on its mechanisms of action, therapeutic applications, and relevant research findings.
Structural Characteristics
The compound features a spirocyclic structure that includes both oxygen and nitrogen atoms, which contributes to its biological activity. Its IUPAC name is this compound, with a molecular weight of 191.70 g/mol and a CAS number of 1354951-87-3.
This compound functions primarily as an inhibitor of specific enzymes and proteins. Notably, it has been identified as a potent inhibitor of the MmpL3 protein in Mycobacterium tuberculosis, which is crucial for the bacterium's cell wall synthesis. This inhibition suggests its potential as an antituberculosis agent .
Antimycobacterial Activity
Research indicates that derivatives of 1-oxa-4-azaspiro[5.5]undecane exhibit significant antimycobacterial activity. For instance, studies have shown that compounds based on this scaffold can inhibit Mycobacterium tuberculosis with submicromolar potency. The minimum inhibitory concentrations (MIC) were determined through turbidity measurements on M. bovis BCG, revealing MIC values often below 5 μM for the most potent analogs .
Inhibition of Soluble Epoxide Hydrolase (sEH)
Another area of interest is the compound's role as a soluble epoxide hydrolase (sEH) inhibitor. In preclinical studies, certain derivatives demonstrated significant efficacy in lowering serum creatinine levels in rat models of chronic kidney disease, indicating therapeutic potential in renal disorders . The ability to act as an orally active agent further enhances its viability as a drug candidate.
Case Study: Efficacy in Chronic Kidney Disease
A specific study highlighted the efficacy of a derivative based on the spirocyclic structure in treating anti-glomerular basement membrane glomerulonephritis in rats. The compound exhibited excellent sEH inhibitory activity and bioavailability when administered at a dosage of 30 mg/kg, leading to reduced serum creatinine levels .
Comparative Analysis with Similar Compounds
The biological activity of this compound can be compared with other spirocyclic compounds:
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.
Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
| Precursor scoring | Relevance Heuristic |
|---|---|
| Min. plausibility | 0.01 |
| Model | Template_relevance |
| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
| Top-N result to add to graph | 6 |
Feasible Synthetic Routes
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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
